1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
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Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A significant area of research for compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is their potential use in anticancer treatments. Studies have shown that derivatives of 1,3,4-oxadiazoles and tetrahydropyridine (THP) ring systems exhibit considerable biological activities, including anticancer properties. For instance, Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines to study their anti-cancer activities. These novel compounds demonstrated moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Synthesis of Heteroaromatic Derivatives
Another aspect of research is the synthesis of heteroaromatic benzo[1,4]dioxine derivatives, which can lead to the development of novel therapeutic compounds. Storsberg, Schollmeyer, and Ritter (2003) explored nucleophilic aromatic substitution reactions of halogenated benzene derivatives with 3,4-dihydroxythiophene or pyrrole derivatives, contributing to the field of heteroaromatic chemistry (Storsberg, Schollmeyer, & Ritter, 2003).
Antibacterial and Antimycobacterial Agents
Compounds in this category have also been studied for their antibacterial and antimycobacterial properties. For example, Chavan et al. (2019) synthesized new 1,3,4-oxadiazole and benzothiazolylthioether derivatives showing excellent antimycobacterial and antibacterial activities (Chavan et al., 2019).
In Silico Drug-likeness Prediction
Research has also delved into in silico approaches to predict the drug-likeness of these compounds. Pandya et al. (2019) synthesized a library of dihydropyrrolone conjugates and investigated their in silico ADME prediction properties, revealing excellent drug-likeness properties (Pandya et al., 2019).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-16-8-11(18-19-17(20-25-18)15-2-1-7-26-15)10-21(16)12-3-4-13-14(9-12)24-6-5-23-13/h1-4,7,9,11H,5-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLVZQDXKCPTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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